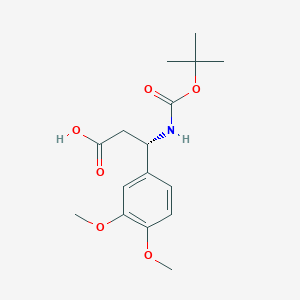

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dimethoxyphenyl)propanoic acid

Descripción general

Descripción

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dimethoxyphenyl)propanoic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protected amino group and a 3,4-dimethoxyphenyl moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dimethoxyphenyl)propanoic acid typically involves the following steps:

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine (TEA) to form the Boc-protected amino acid.

Formation of the Propanoic Acid Backbone: The protected amino acid is then coupled with 3,4-dimethoxyphenylacetic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield .

Análisis De Reacciones Químicas

Types of Reactions

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dimethoxyphenyl)propanoic acid can undergo various chemical reactions, including:

Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amino acid.

Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is commonly used.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base.

Major Products Formed

Hydrolysis: Free amino acid.

Oxidation: Quinones.

Substitution: Amides or other substituted derivatives.

Aplicaciones Científicas De Investigación

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dimethoxyphenyl)propanoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential role in enzyme inhibition and protein modification.

Medicine: Investigated for its potential as a drug candidate or a building block in drug synthesis.

Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mecanismo De Acción

The mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dimethoxyphenyl)propanoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The Boc group provides protection during synthesis, allowing for selective reactions at other sites on the molecule .

Comparación Con Compuestos Similares

Similar Compounds

(S)-3-Amino-3-(3,4-dimethoxyphenyl)propanoic acid: Lacks the Boc protecting group.

(S)-3-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid: Lacks the methoxy groups on the phenyl ring.

Uniqueness

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dimethoxyphenyl)propanoic acid is unique due to the presence of both the Boc protecting group and the 3,4-dimethoxyphenyl moiety, which confer specific reactivity and potential biological activity .

Actividad Biológica

(S)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-dimethoxyphenyl)propanoic acid, commonly referred to as (S)-Boc-3,4-dimethoxy-β-Phe-OH, is a β-amino acid derivative with significant potential in various biological applications. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₆H₂₃NO₆

- Molecular Weight : 325.36 g/mol

- CAS Number : 499995-84-5

- Structure : The compound features a tert-butoxycarbonyl (Boc) group attached to the amino group and a 3,4-dimethoxyphenyl moiety.

Biological Activity Overview

Research has indicated that (S)-Boc-3,4-dimethoxy-β-Phe-OH exhibits several biological activities, including:

- Antiviral Activity :

- Anti-inflammatory Effects :

- Antimicrobial Properties :

Table 1: Summary of Biological Activities

Case Study: In Vivo Evaluation of Anti-inflammatory Effects

A study evaluated the anti-inflammatory properties of a structurally similar β-amino acid derivative in mouse models. The compound was administered intraperitoneally and demonstrated significant inhibition of carrageenan-induced footpad edema. This effect was comparable to the standard anti-inflammatory drug tacrolimus, indicating its potential therapeutic application in inflammatory diseases .

The biological activities of (S)-Boc-3,4-dimethoxy-β-Phe-OH can be attributed to several mechanisms:

- Receptor Interaction : Similar compounds have been shown to interact with various receptors involved in inflammation and immune response modulation.

- Cytokine Modulation : The ability to inhibit cytokine production suggests that these compounds may modulate immune responses effectively.

- Structural Activity Relationship (SAR) : Research into the SAR of β-amino acids indicates that specific substitutions enhance biological activity, guiding the design of more potent derivatives .

Propiedades

IUPAC Name |

(3S)-3-(3,4-dimethoxyphenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO6/c1-16(2,3)23-15(20)17-11(9-14(18)19)10-6-7-12(21-4)13(8-10)22-5/h6-8,11H,9H2,1-5H3,(H,17,20)(H,18,19)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOEVPXYRCVCOIV-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC(=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426603 | |

| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

499995-84-5 | |

| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(3,4-dimethoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.